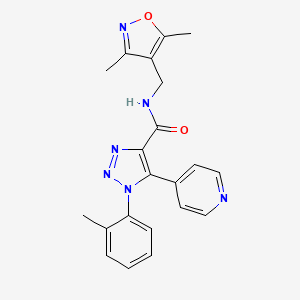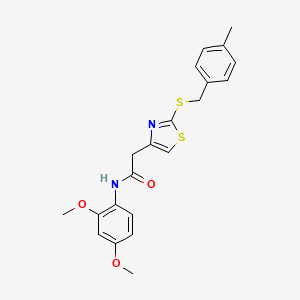
Dhodh-IN-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dhodh-IN-9 is a small molecule inhibitor targeting dihydroorotate dehydrogenase (DHODH), an enzyme crucial in the de novo pyrimidine biosynthesis pathway. DHODH catalyzes the fourth step of pyrimidine nucleotide synthesis, converting dihydroorotate to orotate. This enzyme is essential for the proliferation of rapidly dividing cells, including cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dhodh-IN-9 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s inhibitory activity against DHODH.
Purification: The final product is purified using chromatographic techniques to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and minimize impurities.
Scale-Up: The synthesis is scaled up using larger reactors and continuous flow techniques to produce this compound in bulk quantities.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dhodh-IN-9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities.
Wissenschaftliche Forschungsanwendungen
Dhodh-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of DHODH in pyrimidine biosynthesis and its inhibition.
Biology: Employed in research to understand the metabolic pathways involving DHODH and its impact on cell proliferation.
Medicine: Investigated as a potential therapeutic agent for treating cancers and autoimmune diseases by inhibiting DHODH activity.
Industry: Utilized in the development of new drugs targeting DHODH for various diseases.
Wirkmechanismus
Dhodh-IN-9 exerts its effects by inhibiting the activity of DHODH. The inhibition of DHODH leads to a depletion of intracellular pyrimidine pools, which is essential for DNA and RNA synthesis. This results in cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells . The molecular targets and pathways involved include:
DHODH Enzyme: Direct inhibition of DHODH enzyme activity.
Pyrimidine Biosynthesis Pathway: Disruption of the de novo pyrimidine biosynthesis pathway.
Cell Cycle Regulation: Induction of cell cycle arrest and apoptosis through nucleotide starvation.
Vergleich Mit ähnlichen Verbindungen
Dhodh-IN-9 is compared with other DHODH inhibitors, highlighting its uniqueness:
Brequinar: Another DHODH inhibitor with similar mechanisms but different chemical structure and potency.
Leflunomide: A DHODH inhibitor used in the treatment of rheumatoid arthritis, with a different therapeutic profile.
Teriflunomide: An active metabolite of leflunomide, used in the treatment of multiple sclerosis.
Uniqueness
This compound is unique due to its specific chemical structure, which provides a distinct binding affinity and inhibitory potency against DHODH. This makes it a valuable tool for research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
5-cyclopropyl-2-[4-[(2-fluorophenyl)methyl]-5-methyl-3-propan-2-yloxypyrazol-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O/c1-13(2)27-20-18(10-16-6-4-5-7-19(16)22)14(3)26(25-20)21-23-11-17(12-24-21)15-8-9-15/h4-7,11-13,15H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZNVWVVPQVTKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=NC=C(C=N2)C3CC3)OC(C)C)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1644156-41-1 |
Source


|
| Record name | 5-cyclopropyl-2-{4-[(2-fluorophenyl)methyl]-5-methyl-3-(propan-2-yloxy)-1H-pyrazol-1-yl}pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate](/img/structure/B2761308.png)

![N,N'-((3aR,4R,7R,7aS)-2,2-dimethyl-5-(trimethylsilyl)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2761311.png)

![(1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2761314.png)






![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2761324.png)


